Cas no 594-39-8 (tert-Amylamine)

tert-Amylamine structure
tert-Amylamine structure
tert-Amylamine
594-39-8
C5H13N
87.16342
MFCD00008056
82637
68986

tert-Amylamine Properties

Names and Identifiers

    • tert-Amylamine
    • 1,1-Dimethylpropylamine
    • tert-pentylamine
    • Amylamine
    • t-Pentylamine
    • 1,1-dimethyl-1-propylamine
    • 1,1-Dimethyl-n-propylamine
    • 2-amino-2-methylbutane
    • 2-methyl-2-butanamin
    • 2-methyl-2-butanamine
    • 2-METHYL-2-BUTYLAMINE
    • N-tert-pentylamine
    • T-AMYLAMINE
    • TERT-1-AMINOPENTANE
    • tert-C5H11NH2
    • alpha,alpha-Dimethylpropylamine
    • STR00931
    • 2-methylbutan-2-amine
    • NS00034166
    • F8889-6104
    • DTXSID5060485
    • tert-amyl amine
    • 1,1-dimethyl-propylamine
    • .alpha.,.alpha.-Dimethylpropylamine
    • GELMWIVBBPAMIO-UHFFFAOYSA-
    • CHEBI:84236
    • tert-Amylamine, 98%
    • 2-Methyl-2-aminobutane
    • tert amylamine
    • tert-pentyl-amine
    • EN300-20706
    • MFCD00008056
    • AKOS000120304
    • D88364
    • 2-Butanamine, 2-methyl-
    • 594-39-8
    • A1002
    • InChI=1/C5H13N/c1-4-5(2,3)6/h4,6H2,1-3H3
    • tertiaryamylamine
    • Z104480062
    • Q15632841
    • tert-pentyl amine
    • tertiary-pentylamine
    • EINECS 209-839-9
    • FT-0632473
    • tert.-pentylamine
    • DB-053387
    • butane, 2-amino-2-methyl-
    • +Expand
    • MFCD00008056
    • GELMWIVBBPAMIO-UHFFFAOYSA-N
    • InChI=1S/C5H13N/c1-4-5(2,3)6/h4,6H2,1-3H3
    • CCC(C)(C)N

Computed Properties

  • 87.10480
  • 1
  • 1
  • 1
  • 87.105
  • 6
  • 39.2
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 0.8
  • nothing
  • 0
  • 26A^2

Experimental Properties

  • 1.83400
  • 26.02000
  • n20/D 1.3996(lit.)
  • 77 °C(lit.)
  • 98 ºC (methanol hexane )
  • Fahrenheit: 30.2 ° f
    Celsius: -1 ° c
  • Slightly soluble (30 g/l) (25 º C),
  • Not available
  • Not available
  • 10.85(at 19℃)
  • 0.746 g/mL at 25 °C(lit.)

tert-Amylamine Security Information

tert-Amylamine Customs Data

  • 29211999

tert-Amylamine Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003UZC-500mg
TERT-AMYLAMINE
594-39-8 97%
500mg
$83.00
A2B Chem LLC
AB79320-500mg
tert-Amylamine
594-39-8 95%
500mg
$55.00
Aaron
AR003V7O-1g
TERT-AMYLAMINE
594-39-8 98%
1g
$12.00
abcr
AB131558-25 ml
tert-Pentylamine, 98%; .
594-39-8 98%
25 ml
€69.40 2024-04-17
Chemenu
CM394189-25g
tert-Amylamine
594-39-8 95%+
25g
$142 2023-02-02
Enamine
EN300-20706-0.05g
2-methylbutan-2-amine
594-39-8 97%
0.05g
$19.0 2023-09-16
eNovation Chemicals LLC
Y1013658-25g
TERT-AMYLAMINE
594-39-8 98%
25g
$405 2022-10-17
TRC
A635500-5ml
tert-Amylamine
594-39-8
5ml
$ 64.00 2023-04-19
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B24639-25g
tert-Pentylamine, 98%
594-39-8 98%
25g
¥1447.00
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T161727-100ML
tert-Amylamine
594-39-8 98%
100ml
¥1133.90 2023-08-31

tert-Amylamine Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: SR 732 ;  24 h, 70 °C
1.2 Reagents: Sodium hydroxide
Reference
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Water ;  < 25 °C
2.1 Catalysts: SR 732 ;  24 h, 70 °C
2.2 Reagents: Sodium hydroxide
Reference
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium hydroxide
2.1 Reagents: Ammonia Solvents: Water ;  < 25 °C
3.1 Catalysts: SR 732 ;  24 h, 70 °C
3.2 Reagents: Sodium hydroxide
Reference
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide
2.1 Reagents: Ammonia Solvents: Water ;  < 25 °C
3.1 Catalysts: SR 732 ;  24 h, 70 °C
3.2 Reagents: Sodium hydroxide
Reference
Efficient C-N formation for preparing α-branched primary amines by recycled intramolecular reactions of 1,8-naphthosultone using ammonia as nitrogen source
Zhou, Xinrui; et al, Chinese Journal of Chemical Engineering, 2014, 22(4), 405-410

tert-Amylamine Raw materials

tert-Amylamine Preparation Products

tert-Amylamine Suppliers

Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:594-39-8)
A LA DING
anhua.mao@aladdin-e.com

tert-Amylamine Related Literature

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